Pyrazineethanethiol

Catalog No.
S793796
CAS No.
35250-53-4
M.F
C6H8N2S
M. Wt
140.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazineethanethiol

CAS Number

35250-53-4

Product Name

Pyrazineethanethiol

IUPAC Name

2-pyrazin-2-ylethanethiol

Molecular Formula

C6H8N2S

Molecular Weight

140.21 g/mol

InChI

InChI=1S/C6H8N2S/c9-4-1-6-5-7-2-3-8-6/h2-3,5,9H,1,4H2

InChI Key

QKVWBAMZPUHCMO-UHFFFAOYSA-N

SMILES

C1=CN=C(C=N1)CCS

Solubility

soluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

BETA-MERCAPTOETHYL PYRAZINE;FEMA 3230;FEMA NUMBER 3230;MERCAPTOETHYLPYRAZINE;2-PYRAZINE ETHANETHIOL;2-PYRAZINYLETHANETHIOL;(2-MERCAPTOETHYL)PYRAZINE;2-(2-MERCAPTOETHYL)PYRAZINE

Canonical SMILES

C1=CN=C(C=N1)CCS

Synthesis of Pyrazines from Cellulosic-Derived Sugars

Biological Activities of Pyrrolopyrazine Derivatives

Isolation and Purification of Pyrazines

Use of Pyrazines in Cigarettes

Flavoring Agent

    Scientific Field: Food Science

    Summary of Application: Pyrazineethanethiol is used as a flavoring agent.

    Methods of Application: The specific methods of application can vary depending on the food product.

    Results or Outcomes: The use of Pyrazineethanethiol as a flavoring agent contributes to the overall sensory experience of the food product.

Synthesis of Other Chemical Compounds

Pyrazineethanethiol, with the chemical formula C₆H₈N₂S and CAS number 35250-53-4, is an organosulfur compound characterized by a pyrazine ring bonded to an ethanethiol group. This compound is notable for its unique sulfurous odor, often described as meaty or savory, which makes it valuable in flavoring applications. Its molecular weight is approximately 140.21 g/mol, and it exhibits properties typical of both pyrazines and thiols, including volatility and reactivity.

Pyrazineethanethiol's primary function is as a flavoring agent. It is thought to contribute to savory, meaty, and roasty flavors in food [, ]. The exact mechanism by which it interacts with taste receptors to produce these sensations is not fully elucidated in scientific research. However, it is believed that the volatile nature of the molecule allows it to travel from food to the olfactory receptors in the nose, contributing to flavor perception [].

  • Nucleophilic Substitution: The thiol group can undergo nucleophilic substitution reactions, particularly with alkyl halides.
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
  • Condensation Reactions: It may react with aldehydes or ketones to form thiazolidines or other sulfur-containing heterocycles.

These reactions are significant for synthesizing more complex molecules in organic chemistry.

Pyrazineethanethiol can be synthesized through various methods:

  • From 2-Vinylpyrazine: Reacting 2-vinylpyrazine with thiolactic acid is a common synthetic route .
  • Thiol Addition Reactions: The addition of ethanethiol to a suitable pyrazine derivative can yield pyrazineethanethiol.
  • Reduction Reactions: Reduction of corresponding disulfides or sulfoxides can also produce this compound.

These methods allow for the production of pyrazineethanethiol in both laboratory and industrial settings.

Pyrazineethanethiol finds applications in several fields:

  • Food Industry: Primarily used as a flavoring agent due to its savory profile, enhancing the taste of meat products and broths .
  • Fragrance Industry: Employed in perfumes and scented products for its unique odor characteristics.
  • Chemical Research: Utilized as a building block in organic synthesis for developing new compounds.

Several compounds share structural similarities with pyrazineethanethiol. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
2-MethylpyrazineC₅H₇NCommonly found in cooked foods; nutty flavor.
2-EthylpyrazineC₆H₉NContributes to roasted flavors; sweet aroma.
ThiophenolC₆H₅SKnown for its strong odor; used in organic synthesis.
2-PyrazinylthiolC₆H₈N₂SSimilar structure; used as a flavoring agent.

Uniqueness of Pyrazineethanethiol

Pyrazineethanethiol stands out due to its specific combination of a pyrazine ring and a thiol group, which imparts distinct sensory properties not found in other similar compounds. Its dual functionality as both a flavor enhancer and a potential building block for further chemical synthesis makes it particularly valuable in both culinary and industrial applications.

Physical Description

colourless to yellow liquid with a meaty, cabbage, sulfurous odou

XLogP3

0.4

Density

1.147-1.157

UNII

F7I6G0E56F

GHS Hazard Statements

Aggregated GHS information provided by 1591 companies from 5 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

35250-53-4

Wikipedia

Pyrazineethanethiol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Pyrazineethanethiol: ACTIVE

Dates

Modify: 2023-08-15

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